(1-Tosyl-1H-pyrrol-3-YL)methanol
Overview
Description
(1-Tosyl-1H-pyrrol-3-YL)methanol is a useful research compound. Its molecular formula is C12H13NO3S and its molecular weight is 251.30 g/mol. The purity is usually 95%.
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Scientific Research Applications
Ring-methylation of Pyrrole Using Supercritical Methanol : Research by Kishida et al. (2010) indicates that pyrrole can undergo ring-methylation using supercritical methanol, leading to various methylated pyrroles. This process may be relevant for understanding the behavior of compounds like "(1-Tosyl-1H-pyrrol-3-YL)methanol" under similar conditions (Kishida et al., 2010).
Methanol's Impact on Lipid Dynamics : Methanol, a common solubilizing agent, significantly influences lipid dynamics in biological membranes, as found by Nguyen et al. (2019). This study highlights the broader implications of methanol in biological studies, which could extend to its interactions with pyrrole derivatives (Nguyen et al., 2019).
Synthesis of 4-Substituted 5-(1H-Pyrrol-2-ylmethyl)-4H-thieno[3,2-b]pyrroles : Torosyan et al. (2019) synthesized 5-(1H-Pyrrol-2-ylmethyl)-4H-thieno[3,2-b]pyrroles, which might provide insight into the chemical behavior of similar compounds like "(1-Tosyl-1H-pyrrol-3-YL)methanol" (Torosyan et al., 2019).
Antimicrobial Properties of Novel Pyrrole Derivatives : A study by Hublikar et al. (2019) on (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives revealed significant antimicrobial properties. This suggests potential biomedical applications for related pyrrole compounds (Hublikar et al., 2019).
Diastereoselective Cycloaddition Involving Tosylpropadiene and Pyrrole Derivatives : Stepakov et al. (2021) investigated the diastereoselective cycloaddition of tosylpropadiene to pyrrole derivatives, which could be relevant for understanding reactions involving "(1-Tosyl-1H-pyrrol-3-YL)methanol" (Stepakov et al., 2021).
properties
IUPAC Name |
[1-(4-methylphenyl)sulfonylpyrrol-3-yl]methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3S/c1-10-2-4-12(5-3-10)17(15,16)13-7-6-11(8-13)9-14/h2-8,14H,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOLGULJVLOSATI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC(=C2)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Tosyl-1H-pyrrol-3-YL)methanol |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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